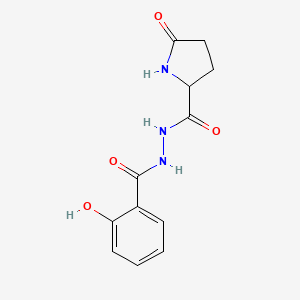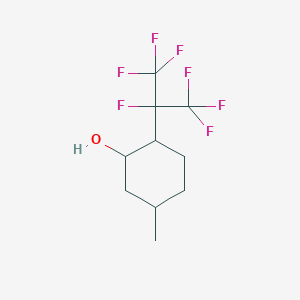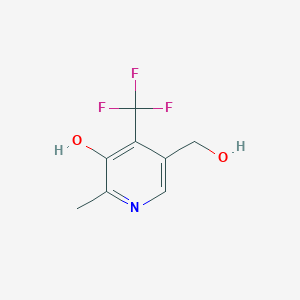
3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxyl, methyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Functional Group Introduction: The hydroxyl, methyl, and trifluoromethyl groups are introduced through various reactions such as halogenation, nucleophilic substitution, and reduction.
Final Product Formation: The final product is obtained through purification techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and trifluoromethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-: Similar structure but lacks the trifluoromethyl group.
3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-: Contains an additional hydroxymethyl group.
3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-: Contains a methoxymethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- makes it unique, as this group significantly influences the compound’s chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications.
Propriétés
Numéro CAS |
53514-73-1 |
|---|---|
Formule moléculaire |
C8H8F3NO2 |
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-2-methyl-4-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H8F3NO2/c1-4-7(14)6(8(9,10)11)5(3-13)2-12-4/h2,13-14H,3H2,1H3 |
Clé InChI |
YYEAXFSAZDBXER-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1O)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



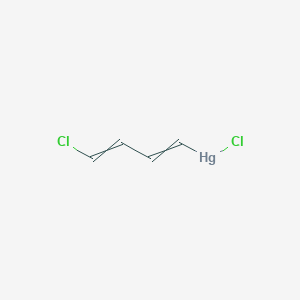

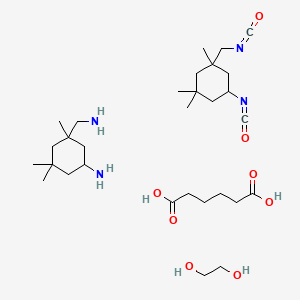
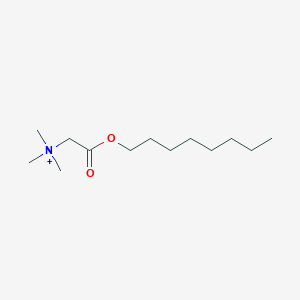

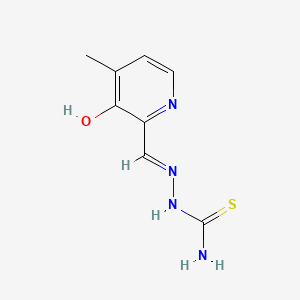
![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
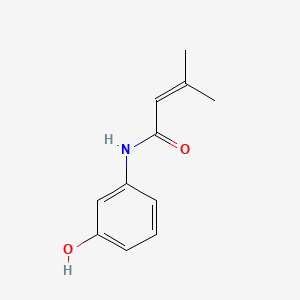
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
